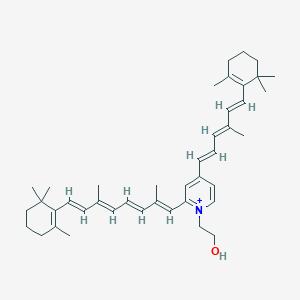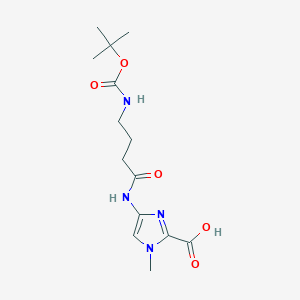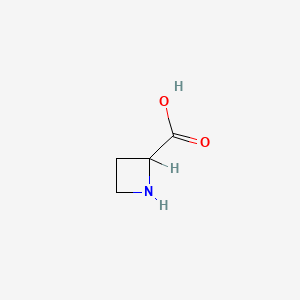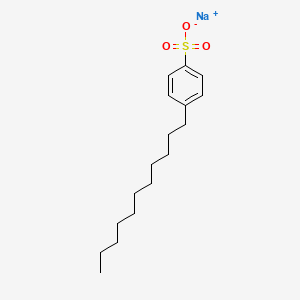
Diborane-D 6
Übersicht
Beschreibung
Diborane-D6 is primarily used as a p-type dopant in the deposition of epitaxial and amorphous silicon thin films . Its unique properties can result in increased device performance and reliability .
Synthesis Analysis
Diborane can be synthesized by an exchange reaction (metathesis) of a boron halide with LiAlH4 or LiBH4 in ether . Additionally, diborane synthesis can be accomplished with readily available carbohydrate-derived catalysts via the intermediacy of 1,2-bonded diboronates .Molecular Structure Analysis
The molecular structure of diborane is intriguing, comprising four hydrogen atoms and two boron atoms lying in the same plane. Between these planes, two hydrogen atoms serve as a bridge . The boron atom, being sp3 hybridised, possesses four hybrid orbitals .Chemical Reactions Analysis
Diborane reacts violently with water to form hydrogen and boric acid . It also reacts with alcohols similarly. For example, methanol gives hydrogen and trimethylborate . Diborane readily hydrolyses in water to give boric acid and hydrogen gas .Physical And Chemical Properties Analysis
Diborane is a colorless, highly flammable gas at room temperature, igniting rapidly in moist air when present in high concentrations . It emits a sweet scent and is a toxic gas with a boiling point of around 180 K .Wissenschaftliche Forschungsanwendungen
Transition Metal Diborane Chemistry
Diborane(6) is gaining attention for its reactivity towards diverse substrates. Its electron-precise B-B bonds have led to significant advancements in the synthesis of boron-boron single and multiple bonds. This reactivity is particularly interesting in the context of transition metals, where diborane/diborene complexes exhibit unique photo-physical properties (Borthakur et al., 2019).
Interfacial Chemistry with Silica
Diborane's interaction with hydroxylated silica surfaces under ultrahigh vacuum conditions reveals hydrogen-bonding interactions. These interactions are reversible, differentiating them from previous studies. This understanding is crucial for applications involving silica and diborane interfaces (Jones et al., 2021).
Electron Impact Scattering Studies
Research on electron impact scattering cross-sections of diborane across a range of energies (0.1 eV to 5000 eV) has been conducted. These cross-sections are vital in fields like plasma physics and materials processing, where understanding electron interactions with diborane is critical (Yadav et al., 2020).
Doping in Silicon
Diborane is explored as a molecular precursor for atomic precision p-type doping of silicon. Research indicates that heating can increase adsorption rates of diborane on silicon surfaces, which is key for the semiconductor industry (Campbell et al., 2020).
Storage of Diborane Gas
The reversible storage of diborane in metal-organic frameworks (MOFs) like UiO-66-NH2 is a significant breakthrough. This method allows for the safe and effective storage of this highly reactive gas at room temperature, which has broad implications for handling and transport of diborane (Jones et al., 2022).
Surface Boronization
Studying the effects of material type and surface roughness on boronization via diborane glow discharges provides insights into optimizing the process for different substrates. This research impacts the development of boronized surfaces for various applications (Tian et al., 2021).
Photocatalytic Hydrogen Production
Diborane-based donor-acceptor oligomers are synthesized for visible-light-driven hydrogen production. These oligomers showcase how boron elements can be utilized in the field of photocatalysis, particularly for energy applications (Wei et al., 2021).
Boron Neutron Capture Therapy
Carborane-containing amino acids and peptides are being explored for their potential in boron neutron capture therapy, a promising cancer treatment method. The combination of carborane residues with amino acids creates compounds with unique biological and physicochemical properties (Gruzdev et al., 2021).
New Chapters in Borane Chemistry
The concatenation of diborane leads to novel planar boron chemistry. This research opens new avenues in understanding and manipulating borane chemistry, with potential applications in materials science and molecular engineering (Oliva‐Enrich et al., 2020).
Diborane as Reductants of Chalcogens
Diboranes(5) serve as effective two-electron reductants, incorporating atoms like oxygen, sulfur, and selenium. This reactivity leads to the creation of novel heterocycles, highlighting the versatility of diborane in synthetic chemistry (Prieschl et al., 2019).
Diborane in Rhenium Chemistry
The formation of diverse coordination modes of the [B2H6]2- ligand in rhenium diborane species illustrates the complex interaction between diborane and transition metals, which is significant for understanding metal-diborane chemistry (Prakash et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trideuterioborane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BH3/h2*1H3/i2*1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJHUEGHVSASEP-RVWRRERJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.B | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]B([2H])[2H].[2H]B([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20396-66-1 | |
| Record name | Diborane-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)






